molecular formula C20H17N3O4 B10889518 N,N'-(pyridin-2-ylmethanediyl)bis(2-hydroxybenzamide)

N,N'-(pyridin-2-ylmethanediyl)bis(2-hydroxybenzamide)

Katalognummer: B10889518
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: LURLHNQCNNZUKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of hydroxybenzoyl and pyridyl groups, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-hydroxybenzoic acid with 2-aminopyridine to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Electrophiles such as bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE involves its interaction with specific molecular targets. The hydroxybenzoyl and pyridyl groups enable the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-HYDROXY-N-(2-HYDROXYBENZOYL)BENZAMIDE
  • 2-HYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE
  • 2-HYDROXY-N-(1-PHENYLETHYL)BENZAMIDE

Uniqueness

2-HYDROXY-N~1~-[(2-HYDROXYBENZOYL)AMINOMETHYL]BENZAMIDE is unique due to the presence of both hydroxybenzoyl and pyridyl groups, which confer distinct chemical and biological properties. These functional groups enhance its binding affinity to molecular targets and its versatility in various chemical reactions.

Eigenschaften

Molekularformel

C20H17N3O4

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-hydroxy-N-[[(2-hydroxybenzoyl)amino]-pyridin-2-ylmethyl]benzamide

InChI

InChI=1S/C20H17N3O4/c24-16-10-3-1-7-13(16)19(26)22-18(15-9-5-6-12-21-15)23-20(27)14-8-2-4-11-17(14)25/h1-12,18,24-25H,(H,22,26)(H,23,27)

InChI-Schlüssel

LURLHNQCNNZUKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC(C2=CC=CC=N2)NC(=O)C3=CC=CC=C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.